Ro 48-8071 Fumarat

Übersicht

Beschreibung

Ro 48-8071 fumarate is a 2,3-Oxidosqualene cyclase (OSC) inhibitor . It blocks cholesterol synthesis in HepG2 cells, reduces the viability of breast cancer cell lines, and also inhibits Ebola virus (EBOV) cell entry .

Synthesis Analysis

Partial inhibition of OSC should reduce the synthesis of lanosterol and subsequent sterols, and also stimulate the production of epoxysterols that repress HMG-CoA reductase expression, generating a synergistic, self-limited negative regulatory loop .Molecular Structure Analysis

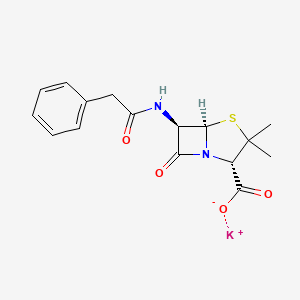

The molecular weight of Ro 48-8071 fumarate is 564.44 . Its chemical formula is C23H27BrFNO2.C4H4O4 . The chemical name is (4-Bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone .Chemical Reactions Analysis

Ro 48-8071 fumarate is an inhibitor of OSC with an IC50 of approximately 6.5 nM . In HepG2 cells, it reduces cholesterol synthesis dose-dependently with an IC50 value of approximately 1.5 nM .Physical And Chemical Properties Analysis

Ro 48-8071 fumarate is soluble to 20 mM in water with gentle warming and to 100 mM in DMSO .Wissenschaftliche Forschungsanwendungen

Ro 48-8071 Fumarat: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Hemmung der Cholesterinsynthese: this compound ist ein potenter Inhibitor der 2,3-Oxidosqualen-Cyclase (OSC), einem Enzym, das für die Cholesterinsynthese entscheidend ist. Es blockiert effektiv die Cholesterinsynthese in HepG2-Zellen, die Leberkrebszellen sind, die in der wissenschaftlichen Forschung weit verbreitet sind .

Antikrebs-Potenzial: Studien haben gezeigt, dass this compound die Lebensfähigkeit von Brustkrebszelllinien reduziert, was auf sein Potenzial als Antikrebsmittel hindeutet. Es wurde speziell für seine Unterdrückung von hormonabhängigem Brustkrebs erwähnt .

Antivirale Aktivität: Diese Verbindung zeigt auch antivirale Eigenschaften, insbesondere gegen das Ebola-Virus (EBOV), indem sie den viralen Zelleintritt hemmt .

Vergleichende Studien mit anderen Inhibitoren: This compound wurde in Tierstudien mit anderen cholesterinsenkenden Medikamenten wie Simvastatin verglichen und zeigte seine Wirksamkeit bei der Senkung des Plasmacholesterins bei Hamstern, Eichhörnchenaffen und Minipig .

Auswirkungen auf Prostatakrebs: Die Forschung hat die Auswirkungen von this compound auf hormonabhängige und kastrationsresistente Prostatakrebszellen untersucht, was auf eine potenzielle therapeutische Rolle hindeutet .

Wirksamkeit gegen Eierstockkrebs: Der Inhibitor wurde auf seine Wirksamkeit gegen epithelialen Eierstockkrebs (EOC)-Zelllinien getestet und in vivo in Maus-Xenograft-Studien auf seine Antitumor-Wirkung untersucht .

7. Rolle bei der Unterdrückung stammzellähnlicher Eigenschaften Weitere Studien schlagen vor, dass this compound stammzellähnliche Eigenschaften bei Krebs inhibieren kann, was entscheidend sein könnte, um Krebs-Proliferation und -Rezidiv zu verhindern .

Analyse des Wirkmechanismus: Die wissenschaftliche Forschung befasst sich mit dem Mechanismus, durch den this compound seine Wirkungen auf Krebszellen ausübt, und liefert Einblicke in die Art und Weise, wie es die Zelllebensfähigkeit wirksam reduziert und für therapeutische Interventionen genutzt werden könnte .

In Vivo

In vivo studies have been conducted to investigate the effects of Ro 48-8071 fumarate on various diseases. It has been studied in animal models of arthritis, diabetes, and cancer. In these studies, Ro 48-8071 fumarate has been shown to have anti-inflammatory, anti-diabetic, and anti-tumor properties.

In Vitro

In vitro studies have been conducted to investigate the effects of Ro 48-8071 fumarate on various cell lines. It has been studied in cell lines derived from cancer, diabetes, and inflammation. In these studies, Ro 48-8071 fumarate has been shown to have anti-inflammatory, anti-diabetic, and anti-tumor properties.

Wirkmechanismus

Target of Action

Ro 48-8071 fumarate primarily targets the enzyme Oxidosqualene Cyclase (OSC) in the cholesterol biosynthesis pathway . OSC is a crucial enzyme that catalyzes the cyclization of 2,3-oxidosqualene to lanosterol, a key step in the biosynthesis of cholesterol .

Mode of Action

Ro 48-8071 fumarate acts as an inhibitor of OSC, blocking the conversion of 2,3-oxidosqualene to lanosterol . By inhibiting this step, Ro 48-8071 fumarate effectively reduces cholesterol synthesis in cells .

Biochemical Pathways

The primary biochemical pathway affected by Ro 48-8071 fumarate is the cholesterol biosynthesis pathway . By inhibiting OSC, Ro 48-8071 fumarate disrupts the production of cholesterol, which can have significant downstream effects. For instance, it can lead to a decrease in the synthesis of low-density lipoprotein cholesterol (LDL-C), a major risk factor for cardiovascular diseases .

Result of Action

Ro 48-8071 fumarate has been shown to reduce the viability of various cancer cell lines, including prostate and breast cancer cells . It has also been found to induce apoptosis in tumor cells in vivo . Moreover, it has been reported to inhibit Ebola virus cell entry .

Action Environment

The action of Ro 48-8071 fumarate can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, the specific cellular environment, such as the presence of other enzymes and molecules, can also impact the compound’s action.

Biologische Aktivität

Ro 48-8071 fumarate has been shown to have anti-inflammatory, anti-diabetic, and anti-tumor properties. It has also been shown to have anti-angiogenic and anti-metastatic activities.

Biochemical and Physiological Effects

Ro 48-8071 fumarate has been shown to inhibit the enzyme dihydroorotate dehydrogenase (Ro 48-8071 fumarate). This inhibition of Ro 48-8071 fumarate leads to the inhibition of the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, Ro 48-8071 fumarate is thought to interfere with the production of DNA and RNA, which can lead to the inhibition of cell proliferation and the induction of apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

The use of Ro 48-8071 fumarate in laboratory experiments has several advantages. It is a small molecule drug, which makes it easier to handle and store. In addition, it is relatively inexpensive to purchase and has a long shelf life. However, there are some limitations associated with its use in laboratory experiments. Ro 48-8071 fumarate is a prodrug of the active compound Ro 48-8071, and its effects are not fully understood. In addition, it is not always easy to obtain a stable and consistent concentration of the drug in laboratory experiments.

Zukünftige Richtungen

There are several potential future directions for the research and development of Ro 48-8071 fumarate. These include the development of novel formulations of the drug, the investigation of its effects on other diseases, the exploration of its potential use in combination therapies, and the investigation of its pharmacokinetic and pharmacodynamic properties. In addition, further research is needed to understand the mechanism of action of Ro 48-8071 fumarate, as well as its potential side effects. Finally, further research is needed to investigate the potential clinical applications of Ro 48-8071 fumarate.

Safety and Hazards

Eigenschaften

IUPAC Name |

(4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27BrFNO2.C4H4O4/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18;5-3(6)1-2-4(7)8/h3,8-13,17H,1,4-7,14-16H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYAYLWZCRGKDS-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31BrFNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189197-69-1 | |

| Record name | (4-Bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189197-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RO-48-8071 fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189197691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro-48-8071 fumarate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YBF6VZ4ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

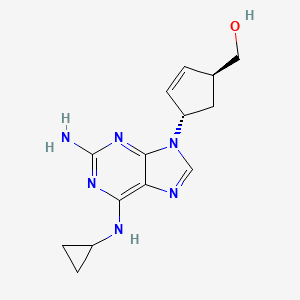

![4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile](/img/structure/B1662838.png)